Cas no 1795490-74-2 (2-(3-methylphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one)

2-(3-Methylphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a structurally complex organic compound featuring a bicyclic azabicyclo[3.2.1]octane core with a methylsulfanyl substituent at the 3-position. The 3-methylphenylacetyl moiety at the 8-position enhances its potential as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or receptor-specific pathways. The methylsulfanyl group may contribute to improved metabolic stability or binding affinity in drug design. Its rigid bicyclic framework offers stereochemical control, making it valuable for exploring structure-activity relationships in medicinal chemistry. The compound’s unique scaffold is of interest for developing novel therapeutics or probes in neuropharmacology.
2-(3-methylphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one structure
1795490-74-2 structure
Product Name:2-(3-methylphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
CAS No:1795490-74-2
MF:C17H23NOS
MW:289.435623407364
CID:5370997
Update Time:2025-10-28

2-(3-methylphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methylphenyl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
    • 2-(3-methylphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
    • Inchi: 1S/C17H23NOS/c1-12-4-3-5-13(8-12)17(19)11-18-14-6-7-15(18)10-16(9-14)20-2/h3-5,8,14-16H,6-7,9-11H2,1-2H3
    • InChI Key: BIUOJUXVZVHJHR-UHFFFAOYSA-N
    • SMILES: C(N1C2CCC1CC(SC)C2)C(=O)C1=CC=CC(C)=C1

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Additional information on 2-(3-methylphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Compound CAS No. 1795490-74-2: 2-(3-methylphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Introduction to the Compound

The compound CAS No. 1795490-74-2, also known as 2-(3-methylphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one, is a highly specialized organic molecule with a complex structure that combines aromatic, bicyclic, and sulfur-containing functional groups. This compound has garnered significant attention in the fields of medicinal chemistry, pharmaceutical research, and materials science due to its unique properties and potential applications.

Structural Features and Synthesis

The molecular structure of this compound is characterized by a bicyclo[3.2.1]octane framework, which is a rigid bicyclic system known for its stability and versatility in organic synthesis. The 8-azabicyclo[3.2.1]octane moiety introduces nitrogen into the structure, enhancing its ability to participate in hydrogen bonding and other intermolecular interactions. The presence of a methylsulfanyl ( SCH3) group at position 3 of the bicyclic system adds electron-donating properties, which can influence the compound's reactivity and solubility.

The aromatic component of the molecule, 2-(3-methylphenyl), contributes to its hydrophobicity and potential for π–π interactions, making it suitable for applications in drug design where such interactions are critical for bioavailability and target binding affinity.

Recent advancements in synthetic methodologies have enabled the efficient construction of this compound through a combination of ring-closing metathesis, S_NAr reactions, and bicyclic system formation techniques. These methods have improved both the yield and purity of the compound, facilitating its use in downstream applications.

Applications in Pharmaceutical Research

In the realm of pharmaceutical research, this compound has shown promise as a potential lead molecule for drug development targeting various therapeutic areas such as neurodegenerative diseases, inflammatory conditions, and oncology.

Recent studies have demonstrated that this compound exhibits moderate to high binding affinity towards several key protein targets, including kinases and G-protein coupled receptors (GPCRs). Its ability to modulate these targets suggests potential utility in treating conditions where these proteins play a pivotal role.

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption profiles in preclinical models, though further optimization may be required to enhance its bioavailability for clinical use.

Materials Science Applications

Beyond pharmaceutical applications, this compound has also found relevance in materials science due to its unique electronic properties and structural rigidity. The bicyclic framework provides mechanical stability, making it an attractive candidate for use in advanced materials such as high-performance polymers or liquid crystal displays (LCDs).

Research into its electronic properties has revealed that the compound exhibits semiconducting behavior under certain conditions, opening avenues for its application in organic electronics and optoelectronic devices.

Environmental Considerations and Safety Profile

Evaluation of the environmental impact of this compound is essential for its responsible use in both pharmaceutical and industrial applications. Initial assessments suggest that it has a moderate environmental footprint, with degradation pathways involving microbial activity and photodegradation contributing to its biodegradability under specific conditions.

Safety studies indicate that the compound demonstrates low acute toxicity in standard animal models, though long-term toxicity studies are currently ongoing to provide comprehensive safety data for regulatory submissions.

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